molecular formula C24H23N3O2S B12207770 Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate

Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate

Cat. No.: B12207770
M. Wt: 417.5 g/mol
InChI Key: FQWINNFWTSVBLF-UHFFFAOYSA-N
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Description

Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzyl, dimethyl, and phenyl groups, as well as a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl, dimethyl, and phenyl groups: These groups are introduced through various substitution reactions, often using reagents such as benzyl chloride, dimethyl sulfate, and phenylboronic acid.

    Attachment of the sulfanylacetate moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine derivative with a suitable sulfanylacetate reagent, such as methylthioacetate, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.

    Substitution: The benzyl, dimethyl, and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, dimethyl sulfate, phenylboronic acid

Major Products Formed

The major products formed from these reactions include oxidized derivatives (sulfoxides, sulfones), reduced derivatives, and substituted pyrazolo[1,5-a]pyrimidine compounds with various functional groups.

Scientific Research Applications

Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can alter their chemical and biological properties.

    Quinolinyl-pyrazoles: These compounds contain a quinoline moiety fused to a pyrazole ring, offering different pharmacological profiles.

Uniqueness

Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate is unique due to its specific substitution pattern and the presence of the sulfanylacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetate

InChI

InChI=1S/C24H23N3O2S/c1-16-20(14-18-10-6-4-7-11-18)24(30-15-21(28)29-3)27-23(25-16)22(17(2)26-27)19-12-8-5-9-13-19/h4-13H,14-15H2,1-3H3

InChI Key

FQWINNFWTSVBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC(=O)OC)C)C4=CC=CC=C4

Origin of Product

United States

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